molecular formula C22H28O B165477 2,7-Di-tert-butyl-9-fluorenylmethanol CAS No. 136453-59-3

2,7-Di-tert-butyl-9-fluorenylmethanol

Cat. No. B165477
M. Wt: 308.5 g/mol
InChI Key: HMVSJFHAWQHGEQ-UHFFFAOYSA-N
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Description

2,7-Di-tert-butyl-9-fluorenylmethanol is a fluorene derivative . It has the empirical formula C22H28O and a molecular weight of 308.46 g/mol .


Synthesis Analysis

The compound can be prepared from 2,7-di-tert-butylfluorene . The synthesis involves three steps: Friedel-Crafts alkylation with (CH CCl and FeCl to give 2,7-di-tert-butyl-9-fluorene, hydroxymethylation with tert-BuLi and paraformaldehyde to give 2,7-di-tert-butyl-9-fluorenylmethanol, and conversion to the chloroformate with phosgene .


Molecular Structure Analysis

The molecular structure of 2,7-Di-tert-butyl-9-fluorenylmethanol is represented by the linear formula C22H28O . The compound has a complex structure with 23 heavy atoms .


Chemical Reactions Analysis

2,7-Di-tert-butyl-9-fluorenylmethanol is soluble in organics (CH, CHCl, pentane, etc.) and reacts with alcohols, amines, and water . It may be used to synthesize 2,7-di-tert-butyl-9-fluorenylmethoxycarbonyl chloride .


Physical And Chemical Properties Analysis

The compound has a melting point of 119-121 °C (lit.) . It has a topological polar surface area of 20.2 Ų and a complexity of 375 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Characterization : 2,7-Di-tert-butyl-9-fluorenylmethanol has been involved in the synthesis of various chemical compounds, showcasing its versatility. For instance, it has been used in the preparation of methylene-bridged ansa-zirconocene complexes, which are significant in polymerization studies (Lee et al., 2004). Additionally, its role in the synthesis of highly fluorescent solid-state asymmetric spirosilabifluorene derivatives indicates its potential in developing materials with unique photophysical properties (Sang Ho Lee et al., 2005).

  • Thermodynamic Properties : A comprehensive study of the thermodynamic properties of 2,7-di-tert-butylfluorene, closely related to 2,7-di-tert-butyl-9-fluorenylmethanol, demonstrates its potential in various applications due to its stable nature (Oliveira et al., 2016).

Material Science and Photophysical Applications

  • Development of OLED Materials : Research on solution-processable hole-transporting materials for organic light-emitting diodes (OLEDs) incorporates derivatives of 2,7-Di-tert-butyl-9-fluorenylmethanol. These materials have been shown to have excellent solubility and enhanced performance in OLEDs (Wu et al., 2019).

  • Luminescent Materials : The synthesis of luminescent materials like spirobifluorene derivatives using 2,7-Di-tert-butyl-9-fluorenylmethanol showcases its application in developing new compounds with high luminescence and potential use in various optical applications (Sumi & Konishi, 2010).

Bioimaging and Fluorescent Probes

  • Use in Bioimaging : Derivatives of 2,7-Di-tert-butyl-9-fluorenylmethanol have been studied as fluorescent probes for bio-imaging. Specifically, azocalix[4]arenes derived from this compound have been used in living cell imaging, demonstrating its utility in biomedical research (Elçin et al., 2016).

Polymerization Studies

  • Living Polymerization of Propylene : The compound has been utilized in syndiospecific living polymerization of propylene. Its derivatives have shown to enhance the activity and specificity of the polymerization process (Cai et al., 2005).

Safety And Hazards

Safety information suggests the use of a dust mask type N95 (US) when handling the compound .

properties

IUPAC Name

(2,7-ditert-butyl-9H-fluoren-9-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O/c1-21(2,3)14-7-9-16-17-10-8-15(22(4,5)6)12-19(17)20(13-23)18(16)11-14/h7-12,20,23H,13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVSJFHAWQHGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2CO)C=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408414
Record name 2,7-Di-tert-butyl-9-fluorenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Di-tert-butyl-9-fluorenylmethanol

CAS RN

136453-59-3
Record name 2,7-Di-tert-butyl-9-fluorenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Chinchilla, DJ Dodsworth, C Nájera… - Bioorganic & medicinal …, 2002 - Elsevier
The polymer-supported (2,7-di-tert-butyl-9-fluorenyl)methyl succinimidyl carbonate (Dtb-Fmoc-P-OSu), derived from (2,7-di-tert-butyl-9-fluorenyl)methyl chloroformate (Fmoc-Cl) and a …
Number of citations: 34 www.sciencedirect.com
JS Nowick - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 287381‐46‐8 ] C 23 H 27 ClO 2 (MW 370.92) InChI = 1S/C23H27ClO2/c1‐22(2,3)14‐7‐9‐16‐17‐10‐8‐15(23(4,5)6)12‐19(17)20(18(16)11‐14)13‐26‐21(24)25/h7‐12,20H,13H2,1‐…
Number of citations: 0 onlinelibrary.wiley.com

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